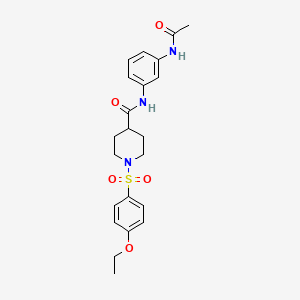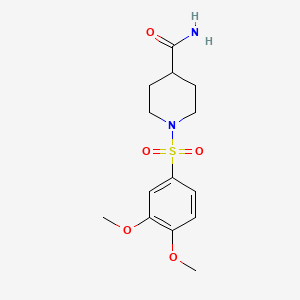
1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide, also known as DPCPX, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other tissues. DPCPX has been used to study the role of adenosine A1 receptors in various physiological and pathological processes, including sleep regulation, cardiovascular function, and neuroprotection.
作用機序
1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other tissues. Adenosine A1 receptors are activated by the endogenous ligand adenosine, which is released from cells during metabolic stress. Activation of adenosine A1 receptors leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. For example, 1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide has been shown to increase heart rate and blood pressure in animal models, suggesting that adenosine A1 receptors play a role in cardiovascular function. 1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting that adenosine A1 receptors may be a target for the development of neuroprotective drugs.
実験室実験の利点と制限
1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the adenosine A1 receptor, which allows for the specific blockade of adenosine A1 receptor-mediated effects. 1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide is also relatively stable and can be stored for long periods of time. However, 1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide has some limitations for use in lab experiments. It is relatively expensive compared to other adenosine A1 receptor antagonists, and it may have off-target effects at high concentrations.
将来の方向性
There are several future directions for research on 1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide and adenosine A1 receptors. One direction is the development of more selective and potent adenosine A1 receptor antagonists for use in lab experiments and potential therapeutic applications. Another direction is the study of adenosine A1 receptors in the context of various diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the role of adenosine A1 receptors in the regulation of immune function and inflammation is an area of active research.
合成法
1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide can be synthesized by several methods, including the reaction of 1,3-dimethoxybenzene with piperidine and then with sulfonyl chloride. The resulting intermediate is then reacted with 4-cyanobenzoyl chloride to yield 1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide. Another method involves the reaction of 1,3-dimethoxybenzene with piperidine and then with 4-chlorobenzoyl chloride. The resulting intermediate is then reacted with sulfonyl chloride to yield 1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide.
科学的研究の応用
1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide has been used extensively in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. For example, 1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide has been used to study the role of adenosine A1 receptors in the regulation of sleep and wakefulness. It has been shown that 1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide can block the sleep-promoting effects of adenosine A1 receptor agonists, suggesting that adenosine A1 receptors play a key role in the regulation of sleep.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-20-12-4-3-11(9-13(12)21-2)22(18,19)16-7-5-10(6-8-16)14(15)17/h3-4,9-10H,5-8H2,1-2H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDKTNHOXJDXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



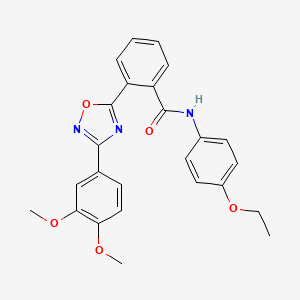
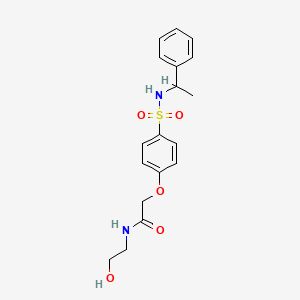

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7711025.png)


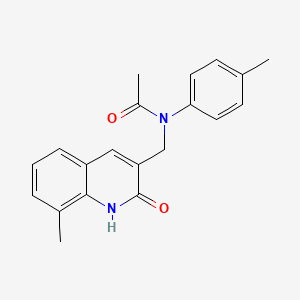
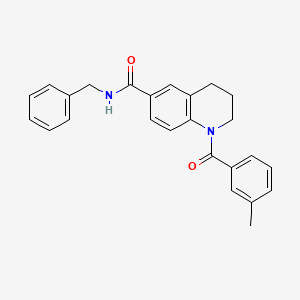


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7711096.png)
